[6-(Cyclohexyloxy)pyridin-3-yl]methanamine
Description
[6-(Cyclohexyloxy)pyridin-3-yl]methanamine is a pyridine derivative featuring a cyclohexyloxy substituent at the 6-position and a methanamine group at the 3-position of the pyridine ring. The cyclohexyloxy group imparts significant lipophilicity and steric bulk, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
(6-cyclohexyloxypyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEXCOQBYDIUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928648-57-1 | |
| Record name | 1-[6-(cyclohexyloxy)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Cyclohexyloxy)pyridin-3-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced through an etherification reaction, where a cyclohexanol derivative reacts with a suitable leaving group on the pyridine ring.
Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where a suitable aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(Cyclohexyloxy)pyridin-3-yl]methanamine can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly in enzymes that interact with pyridine derivatives.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules that target specific receptors or enzymes.
Industry:
Mechanism of Action
The mechanism of action of [6-(Cyclohexyloxy)pyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyloxy group and the methanamine group contribute to the compound’s binding affinity and specificity. The pyridine ring can participate in π-π interactions and hydrogen bonding, which are crucial for the compound’s biological activity.
Comparison with Similar Compounds
The following table summarizes key structural analogs of [6-(Cyclohexyloxy)pyridin-3-yl]methanamine, highlighting differences in substituents, molecular properties, and available
*Calculated molecular weight based on formula. †Inferred from analogs.
Key Structural and Functional Comparisons
Substituent Effects on Lipophilicity and Solubility
- Cyclohexyloxy vs. Cyclopentyloxy : The cyclohexyl group (C₁₂H₁₈N₂O) increases lipophilicity (logP) compared to the cyclopentyl analog (C₁₁H₁₆N₂O), which is a liquid at 4°C .
- Cyclopropylmethoxy : The strained cyclopropane ring (C₁₀H₁₄N₂O) may reduce conformational flexibility but enhance metabolic stability .
- Isopropoxy and Methoxyethoxy : Smaller alkoxy groups (C₉H₁₄N₂O and C₉H₁₄N₂O₂) likely improve aqueous solubility due to reduced steric bulk and polar oxygen atoms .
Electronic and Steric Properties
Biological Activity
[6-(Cyclohexyloxy)pyridin-3-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a cyclohexyloxy group and a methanamine moiety, which contribute to its unique interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyclohexyloxy group enhances its binding affinity, while the methanamine group facilitates hydrogen bonding and π-π interactions with target molecules. This mechanism is crucial for its potential use in drug development.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in studying enzyme kinetics and pathways. For instance, it has been shown to inhibit enzymes that interact with pyridine derivatives, which are often involved in metabolic pathways .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activities against various pathogens. A study evaluating similar pyridine analogues noted that modifications in the pyridine structure could enhance antimicrobial efficacy, suggesting that this compound may exhibit similar properties .
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound. Compounds with similar structures have shown inhibitory effects on cancer cell proliferation, indicating that this compound may also possess anticancer properties. The specific mechanisms involve modulation of signaling pathways related to cell growth and apoptosis .
Table 1: Summary of Biological Activities
| Activity | IC50 (μM) | Reference |
|---|---|---|
| Enzyme Inhibition | 2.5 ± 0.7 | |
| Antimicrobial Activity | Varies | |
| Anticancer Activity | Varies |
Case Study: Anticancer Efficacy
A case study involving the use of this compound in B16 melanoma cells demonstrated significant inhibition of melanin production when stimulated by α-MSH, with an IC50 value comparable to established controls like kojic acid . This suggests that the compound may interfere with melanin synthesis pathways, potentially offering therapeutic avenues for skin-related conditions.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the cyclohexyloxy and methanamine groups can significantly influence the biological activity of related compounds. For instance, replacing the methanamine with other amine types alters binding affinity and biological efficacy, highlighting the importance of these functional groups in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
